N,N-bis(cyanomethyl)-3-methylbenzamide

Catalog No.
S11591144
CAS No.
M.F
C12H11N3O
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(cyanomethyl)-3-methylbenzamide

Product Name

N,N-bis(cyanomethyl)-3-methylbenzamide

IUPAC Name

N,N-bis(cyanomethyl)-3-methylbenzamide

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c1-10-3-2-4-11(9-10)12(16)15(7-5-13)8-6-14/h2-4,9H,7-8H2,1H3

InChI Key

GSPAQYYQWZCQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC#N)CC#N

N,N-bis(cyanomethyl)-3-methylbenzamide is an organic compound characterized by the presence of two cyanomethyl groups attached to a 3-methylbenzamide backbone. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₃O
  • Molecular Weight: 201.24 g/mol

This compound features a benzene ring substituted with a methyl group and two cyanomethyl groups, which significantly influence its chemical properties and reactivity. The presence of the cyanomethyl groups enhances its potential for various

Due to its functional groups:

  • Nucleophilic Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions, where other nucleophiles can replace the cyanomethyl groups.
  • Condensation Reactions: It can react with various amines or alcohols to form more complex amides or esters.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, leading to the formation of 3-methylbenzoic acid and other derivatives.

These reactions are crucial for synthesizing more complex molecules and exploring the biological activity of derivatives.

N,N-bis(cyanomethyl)-3-methylbenzamide has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity: Research indicates that it could have anticancer properties, potentially through mechanisms involving enzyme inhibition or modulation of cellular pathways.
  • Enzyme Interactions: The compound may interact with specific enzymes, influencing their activity and contributing to its biological effects.

These properties make it a candidate for further research in drug development and therapeutic applications.

Several synthesis methods have been explored for N,N-bis(cyanomethyl)-3-methylbenzamide:

  • One-Pot Synthesis: A method involving the reaction between 3-methylbenzoic acid and cyanomethylamine in the presence of catalysts like Indion 190 resin has been reported. This approach allows for a more sustainable synthesis with high yields.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods.
  • Solvent-Free Reactions: Some methods emphasize solvent-free conditions to enhance environmental sustainability while maintaining high efficiency in product formation.

These synthesis strategies highlight the compound's versatility and potential for large-scale production.

N,N-bis(cyanomethyl)-3-methylbenzamide has several applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug discovery, particularly in developing antimicrobial or anticancer agents.
  • Organic Synthesis: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Material Science: Investigations into its properties may lead to applications in developing new materials or chemical processes.

Studies on the interactions of N,N-bis(cyanomethyl)-3-methylbenzamide with biological targets are essential for understanding its mechanism of action. Key areas of focus include:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cellular Effects: Investigating how it influences cellular pathways and gene expression related to its biological activity.
  • Toxicology Assessments: Understanding any potential toxic effects associated with its use in biological systems.

These studies are critical for assessing its viability as a therapeutic agent.

N,N-bis(cyanomethyl)-3-methylbenzamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-(cyanomethyl)benzamideContains one cyanomethyl groupLacks additional cyanomethyl group
N,N-diethyl-3-methylbenzamideContains ethyl groups instead of cyanomethylDifferent functional groups affecting reactivity
N-(cyanomethyl)-4-(cyclopropylsulfamoyl)benzamideContains cyclopropylsulfamoyl groupDifferent biological activity profile
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamideContains bromine atomDifferent reactivity due to halogen substitution

The presence of two cyanomethyl groups in N,N-bis(cyanomethyl)-3-methylbenzamide distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity. This uniqueness opens avenues for targeted research into its applications in medicinal chemistry and materials science.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

213.090211983 g/mol

Monoisotopic Mass

213.090211983 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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